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Compound of Interest

Compound Name: 4-aminobenzene-1,2-diol

Cat. No.: B127442

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-aminobenzene-1,2-
diol

Introduction

4-aminobenzene-1,2-diol, also commonly known as 4-aminocatechol or 3,4-dihydroxyaniline,
is an organic compound with the molecular formula CeHzNO2.[1] It is a derivative of benzene
featuring an amino group (-NHz) and two adjacent hydroxyl (-OH) groups on the aromatic ring.
[1] This substitution pattern imparts unique chemical properties and significant biological
activities, making it a molecule of interest in medicinal chemistry, organic synthesis, and
materials science.[2] The compound typically appears as a white to off-white crystalline solid
and is soluble in water.[1]

This technical guide provides a comprehensive overview of the molecular structure, bonding,
spectroscopic characteristics, synthesis, and biological activities of 4-aminobenzene-1,2-diol,
intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular structure of 4-aminobenzene-1,2-diol consists of a planar benzene ring
substituted at positions 1, 2, and 4. The presence of both electron-donating amino and hydroxyl
groups significantly influences the electron density distribution within the aromatic ring and
determines its reactivity.
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Caption: 2D structure of 4-aminobenzene-1,2-diol.

The definitive three-dimensional arrangement of atoms, including precise bond lengths and

angles, is best determined through X-ray crystallography.[2] While this technique provides an

unambiguous confirmation of the molecular structure, specific crystallographic data for 4-

aminobenzene-1,2-diol is not detailed in the available search results.

Table 1: General Properties of 4-aminobenzene-1,2-diol

Property Value Reference
Molecular Formula CeH7NO2 [1]
Molecular Weight 125.13 g/mol [1]
IUPAC Name 4-aminobenzene-1,2-diol [1]

4-Aminocatechol, 3,4-

Synonyms 1
ynony Dihydroxyaniline s
CAS Number 13047-04-6 [1]
White to off-white crystalline
Appearance , [1]
solid
Hydrogen Bond Donors 3 [3]
Hydrogen Bond Acceptors 3 [3]
Rotatable Bonds 0 [3]

Synthesis Protocols

A prevalent and effective method for the synthesis of 4-aminobenzene-1,2-diol is the chemical

reduction of 4-nitrocatechol.[2] This process involves the conversion of the nitro group (-NO2)

into an amino group (-NH-2).
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Caption: Workflow for the synthesis of 4-aminobenzene-1,2-diol.

Experimental Protocol: Reduction of 4-Nitrocatechol

This protocol describes a typical laboratory-scale synthesis via the reduction of 4-nitrocatechol
using zinc dust and hydrochloric acid.[2]

Materials:
¢ 4-Nitrocatechol
e Zinc dust

¢ Concentrated Hydrochloric Acid (HCI)
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Deionized water

Dichloromethane

Anhydrous sodium sulfate

Round-bottomed flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

A solution of 4-nitrocatechol is prepared in a round-bottomed flask.

The flask is placed in an ice-water bath to control the temperature.

Zinc dust is added to the solution in portions, followed by the slow, dropwise addition of
concentrated hydrochloric acid while stirring vigorously. The reaction is exothermic and the
temperature should be maintained.

After the addition is complete, the mixture is removed from the ice bath and refluxed. The
progress of the reaction can be monitored using thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove
excess zinc.

The filtrate is transferred to a separatory funnel. The aqueous layer is extracted multiple
times with an organic solvent such as dichloromethane.[4]

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and filtered.[4]

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
product.[4]

Further purification can be achieved through recrystallization to obtain pure 4-
aminobenzene-1,2-diol.

Table 2: Summary of Synthesis Reaction Conditions
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Parameter Condition Reference
Starting Material 4-Nitrocatechol [2]
Reducing Agent Zinc Dust [2]
Acid Hydrochloric Acid (HCI) [2]
Reaction Type Chemical Reduction [2]

Key Transformation

Nitro group (-NOz2) to Amino

group (-NH2)

[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-

aminobenzene-1,2-diol.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups. The spectrum is characterized

by distinct absorption bands corresponding to the hydroxyl, amino, and aromatic moieties.[2]

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm™)

Functional Group

Vibration Type

Reference

3200-3600 (broad)

Hydroxyl (-OH)

O-H Stretch (H-
bonded)

[2][5]

3300-3500 (two
bands)

Amino (-NH2)

N-H Asymmetric &

Symmetric Stretch

[2](5]

1600-1585 / 1500-
1400

Aromatic Ring

C-C Stretch (in-ring)

[5]

1335-1250 Aromatic Amine C-N Stretch [5]
1320-1000 Phenol C-O Stretch [5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of
the hydrogen and carbon atoms, confirming the substitution pattern on the benzene ring.[2]

Table 4: Expected *H NMR Chemical Shifts

Expected Chemical

Proton Type Multiplicit Reference
oL Shift (ppm) AL
) Doublet, Doublet of
Aromatic C-H 6.0-8.0 [2]
doublets
Amino (-NH2) Variable Broad Singlet [2]
Hydroxyl (-OH) Variable Broad Singlet [2]

Table 5: Expected 13C NMR Chemical Shifts

Expected Chemical Shift

Carbon Type Reference
(ppm)

Aromatic C-OH 140 - 160 [2]

Aromatic C-NH:2 130 - 150 [2]

Aromatic C-H 110- 130 [2]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental
composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).[2]

Table 6: High-Resolution Mass Spectrometry Data

Parameter Value Reference
Molecular Formula CeH7NO2 [1]
Expected Accurate Mass 125.0477 g/mol [2]
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UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for purity assessment and quantification, with a characteristic
absorption maximum around 280 nm.[2]

Biological Activity and Applications

4-aminobenzene-1,2-diol exhibits a range of biological activities, making it a valuable
compound in pharmacological research.

Anti-inflammatory Properties

The compound is known to be an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays
a crucial role in inflammation and pain by catalyzing the production of prostaglandins.[1][2] By
inhibiting COX-2, 4-aminobenzene-1,2-diol reduces the synthesis of these inflammatory
mediators, suggesting its potential as an anti-inflammatory agent.[1]
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COX-2 Enzyme

Produces

Prostaglandins

ediates

Inflammation & Pain

Click to download full resolution via product page

Caption: Inhibition of the COX-2 pathway by 4-aminobenzene-1,2-diol.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b127442
https://www.benchchem.com/product/b127442?utm_src=pdf-body
https://www.smolecule.com/products/s584522
https://www.benchchem.com/product/b127442
https://www.benchchem.com/product/b127442?utm_src=pdf-body
https://www.smolecule.com/products/s584522
https://www.benchchem.com/product/b127442?utm_src=pdf-body-img
https://www.benchchem.com/product/b127442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enzyme Inhibition

Beyond COX-2, research has shown that 4-aminobenzene-1,2-diol can inhibit other enzymes,
such as matrix metalloproteinases (MMPs).[6] MMPs are involved in the degradation of the
extracellular matrix and are implicated in disease processes like cancer metastasis.[6] Its
inhibitory activity makes it a lead compound for developing new drugs targeting these
enzymes.[6]

Other Applications

» Organic Synthesis: It serves as a versatile building block for synthesizing more complex
molecules and dyes.[1][2]

o Polymer Chemistry: It can be used as a monomer in polymerization reactions to create novel
polymers.[1]

» Biological Research: It is employed as a staining reagent in molecular biology for the
detection of specific biomolecules.[1]

Conclusion

4-aminobenzene-1,2-diol is a multifunctional aromatic compound with a well-defined structure
that gives rise to significant biological activities. Its roles as a COX-2 and MMP inhibitor
highlight its therapeutic potential, while its reactivity makes it a valuable precursor in chemical
synthesis and materials science. The characterization data summarized herein provides a
foundational understanding for researchers engaged in the study and application of this
compound. Further investigation, particularly through single-crystal X-ray diffraction, would
provide deeper insights into its solid-state conformation and intermolecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b127442?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.smolecule.com/products/s584522
https://www.benchchem.com/product/b127442
https://www.smolecule.com/products/s584522
https://www.smolecule.com/products/s584522
https://www.benchchem.com/product/b127442?utm_src=pdf-body
https://www.benchchem.com/product/b127442?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Buy 4-aminobenzene-1,2-diol | 13047-04-6 [smolecule.com]

2. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]

3. 4-aminobenzene-1,2-diol (13047-04-6) - Chemical Safety, Models, Suppliers, Regulation,
and Patents - Chemchart [chemchart.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. orgchemboulder.com [orgchemboulder.com]

6. lookchem.com [lookchem.com]

To cite this document: BenchChem. [molecular structure and bonding of 4-aminobenzene-
1,2-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127442#molecular-structure-and-bonding-of-4-
aminobenzene-1-2-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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